what is the chemical structure of ethylenediaminetetraacetic acid tetrasodium salt hydrate
what is the chemical structure of ethylenediaminetetraacetic acid tetrasodium salt hydrate
An In-depth Technical Guide on Ethylenediaminetetraacetic Acid Tetrasodium Salt Hydrate
Introduction
Ethylenediaminetetraacetic acid tetrasodium salt (Na₄EDTA) is the sodium salt of ethylenediaminetetraacetic acid (EDTA). It is a powerful chelating agent, meaning it can form stable, water-soluble complexes with a wide variety of metal ions. This property makes it an indispensable component in numerous industrial, research, and pharmaceutical applications. Commercial preparations are typically available as a white, crystalline powder in a hydrated form.[1][2] This guide provides a detailed overview of its chemical structure, physicochemical properties, and common experimental applications.
Chemical Structure and Nomenclature
The core structure of ethylenediaminetetraacetic acid consists of an ethylenediamine backbone with four carboxymethyl groups (-CH₂COOH) attached to the nitrogen atoms. In the tetrasodium salt form, the four carboxylic acid groups are deprotonated, resulting in carboxylate anions (-COO⁻), and are ionically bonded to four sodium cations (Na⁺). The molecule's ability to "wrap around" a metal ion using its two nitrogen atoms and four carboxylate groups makes it a hexadentate ligand.
Commercial samples are often hydrated, with a variable number of water molecules of crystallization.[2] The general chemical formula is C₁₀H₁₂N₂Na₄O₈ · xH₂O.
Caption: 2D structure of Ethylenediaminetetraacetic acid tetrasodium salt hydrate.
Physicochemical Properties
The quantitative properties of ethylenediaminetetraacetic acid tetrasodium salt are summarized in the table below. The values for the hydrate may vary depending on the degree of hydration.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂N₂Na₄O₈ | [1] |
| Molecular Weight (Anhydrous) | 380.17 g/mol | [1] |
| Molecular Weight (Monohydrate) | 398.19 g/mol | [3] |
| Appearance | White crystalline powder | [1] |
| Melting Point | >300 °C (decomposes) | [1] |
| Solubility in Water | 0.1 g/mL | [1] |
| pH of 1% Aqueous Solution | ~11.3 | [2] |
| CAS Number (Anhydrous) | 64-02-8 | [2] |
| CAS Number (Tetrahydrate) | 13235-36-4 | [2] |
Key Applications and Signaling Pathways
The primary function of Na₄EDTA is its ability to chelate metal ions. This action is crucial in various biological and chemical systems. For instance, it is used to inhibit metalloproteases, which require a metal ion (often Zn²⁺ or Ca²⁺) for their catalytic activity. By sequestering this essential cofactor, Na₄EDTA effectively inactivates the enzyme.
Caption: Logical diagram of the metal ion chelation process by EDTA.
Experimental Protocols
Protocol for Complexometric Titration of Calcium Ions
This protocol details the use of Na₄EDTA to determine the concentration of calcium ions in a solution.
Materials:
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Standardized Na₄EDTA solution (e.g., 0.01 M)
-
Unknown calcium ion solution
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Ammonia-ammonium chloride buffer (pH 10)
-
Eriochrome Black T indicator
-
Burette, beaker, and magnetic stirrer
Procedure:
-
Pipette a known volume (e.g., 25.00 mL) of the unknown calcium ion solution into a beaker.
-
Add approximately 2 mL of the pH 10 buffer solution.
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Add a few drops of the Eriochrome Black T indicator. The solution should turn wine red.
-
Fill the burette with the standardized Na₄EDTA solution and record the initial volume.
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Titrate the calcium ion solution with the Na₄EDTA solution while continuously stirring.
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The endpoint is reached when the solution color changes from wine red to a distinct blue.
-
Record the final volume of the Na₄EDTA solution used.
-
Repeat the titration at least two more times for accuracy.
-
Calculate the concentration of calcium ions using the stoichiometry of the reaction (1:1 molar ratio between Ca²⁺ and EDTA).
Caption: Experimental workflow for the complexometric titration of calcium ions.
Synthesis
The industrial synthesis of tetrasodium EDTA is typically achieved through the reaction of ethylenediamine, formaldehyde, and sodium cyanide in an aqueous solution.[4] This process yields the tetrasodium salt, which can then be acidified to produce the acidic form of EDTA.[4]
Applications in Research and Drug Development
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Anticoagulant: Na₄EDTA is used as an anticoagulant for blood samples in hematology as it chelates the calcium ions necessary for the coagulation cascade.[5]
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Enzyme Inhibition: It serves as an inhibitor for metalloproteases and other enzymes that require divalent cations as cofactors.[6]
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Water Treatment: It is employed to sequester heavy metal ions in wastewater, preventing their precipitation and facilitating their removal.[7][]
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Drug Formulation: In pharmaceuticals, it acts as a stabilizer by chelating metal ions that could otherwise catalyze the degradation of active ingredients.[7][]
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Decalcifying Agent: In histopathology, EDTA solutions are used to demineralize bone tissue samples, allowing them to be sectioned for microscopic examination.[4]
References
- 1. chembk.com [chembk.com]
- 2. Tetrasodium EDTA - Wikipedia [en.wikipedia.org]
- 3. Ethylenediaminetetraacetic acid tetrasodium salt hydrate | C10H14N2Na4O9 | CID 16211056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethylenediaminetetraacetic acid - Wikipedia [en.wikipedia.org]
- 5. Ethylenediaminetetraacetic acid tetrasodium salt dihydrate | 10378-23-1 [chemicalbook.com]
- 6. Characteristics and Application of EDTA [jinhetec.com]
- 7. chemimpex.com [chemimpex.com]
